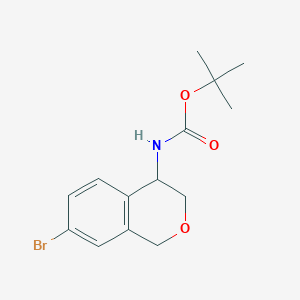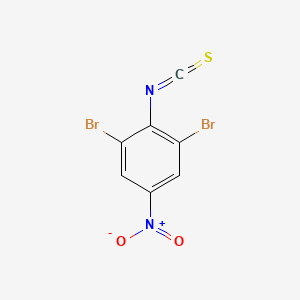
2,6-Dibromo-4-nitrophenyl Isothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-4-nitrophenyl Isothiocyanate is an organic compound with the molecular formula C7H2Br2N2O2S It is characterized by the presence of bromine, nitro, and isothiocyanate functional groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-nitrophenyl Isothiocyanate typically involves the reaction of 2,6-dibromo-4-nitroaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
2,6-Dibromo-4-nitroaniline+Thiophosgene→2,6-Dibromo-4-nitrophenyl Isothiocyanate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
2,6-Dibromo-4-nitrophenyl Isothiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Electrophilic Aromatic Substitution: The bromine atoms can be substituted by other electrophiles in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines in the presence of a base.
Reduction: Reagents like hydrogen gas with a palladium catalyst or other reducing agents.
Electrophilic Aromatic Substitution: Reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Aromatic Compounds: Formed from electrophilic aromatic substitution reactions.
科学的研究の応用
2,6-Dibromo-4-nitrophenyl Isothiocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.
Biology: Employed in the study of enzyme mechanisms and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of dyes and pigments, as well as in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2,6-Dibromo-4-nitrophenyl Isothiocyanate involves the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity makes it useful for labeling and modifying proteins, allowing researchers to study protein function and interactions.
類似化合物との比較
Similar Compounds
2,6-Dibromo-4-nitrophenol: Similar in structure but contains a hydroxyl group instead of an isothiocyanate group.
2,6-Dibromo-4-nitroaniline: Precursor to 2,6-Dibromo-4-nitrophenyl Isothiocyanate, contains an amino group instead of an isothiocyanate group.
4-Nitrophenyl Isothiocyanate: Contains a nitro group and an isothiocyanate group but lacks the bromine atoms.
Uniqueness
This compound is unique due to the presence of both bromine and nitro groups along with the isothiocyanate group. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.
特性
分子式 |
C7H2Br2N2O2S |
|---|---|
分子量 |
337.98 g/mol |
IUPAC名 |
1,3-dibromo-2-isothiocyanato-5-nitrobenzene |
InChI |
InChI=1S/C7H2Br2N2O2S/c8-5-1-4(11(12)13)2-6(9)7(5)10-3-14/h1-2H |
InChIキー |
YQMJVFBQARCGGM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Br)N=C=S)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



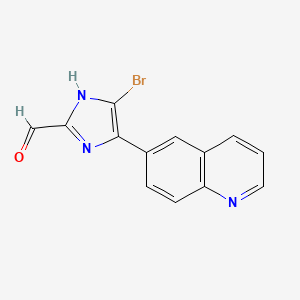
![2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate](/img/structure/B13689434.png)

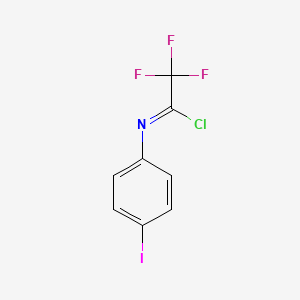
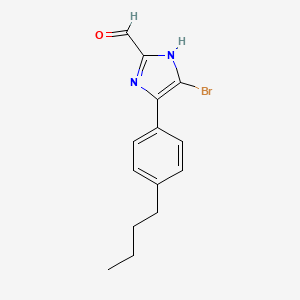
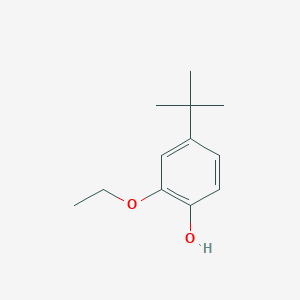

![(S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone](/img/structure/B13689483.png)



